1-(6-Bromo-4-methoxypyridin-2-YL)ethanone
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Overview
Description
1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its high purity, typically not less than 98% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone typically involves the bromination of 4-methoxypyridine followed by acetylation. The reaction conditions often require a dry, sealed environment to prevent contamination and degradation of the product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory settings. The process involves precise measurements and conditions to ensure the high purity required for research applications .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-4-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(6-Bromo-4-methoxypyridin-2-YL)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone include:
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research settings where precise chemical behavior is required .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(6-bromo-4-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(12-2)4-8(9)10-7/h3-4H,1-2H3 |
InChI Key |
JMPGTCCXSVSLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)OC)Br |
Origin of Product |
United States |
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